Enhanced Lipophilicity vs. Non-Chlorinated 2-Propyl Analog Drives Membrane Partitioning
The introduction of a 7-chloro group onto the 2-propylquinolin-4-amine scaffold quantifiably increases its lipophilicity. The target compound (7-Chloro-2-propylquinolin-4-amine) exhibits a computed LogP of 4.00, while its direct non-chlorinated analog (2-propylquinolin-4-amine, CAS 57165-80-7) has a computed LogP of 3.35 . This represents a ΔLogP of +0.65 units, indicative of significantly higher partitioning into lipid bilayers and a predicted increase in nonspecific tissue binding and blood-brain barrier (BBB) penetration.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 4.00 |
| Comparator Or Baseline | 2-Propylquinolin-4-amine (CAS 57165-80-7), LogP = 3.35 |
| Quantified Difference | ΔLogP = +0.65 (a 4.5-fold increase in partition coefficient P) |
| Conditions | In silico computed values sourced from Chemsrc and vendor databases. |
Why This Matters
For procurement in CNS-targeted drug discovery programs, a higher LogP directly predicts superior BBB penetration potential, making the chlorinated analog the preferred choice over its non-chlorinated counterpart for CNS-accessible chemical probes.
